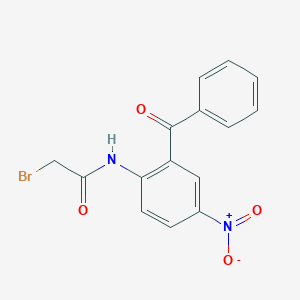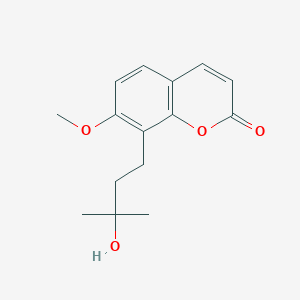
Osthol hydrate
Vue d'ensemble
Description
Synthesis Analysis
Osthol and its derivatives have been synthesized and modified to enhance their biological activities. For instance, derivatives containing hydrazone/acylhydrazone/sulfonylhydrazone skeletons at the C-8 position of osthol were semi-prepared to improve pesticidal activity. The synthesis approach aims to leverage the natural potency of osthol for higher value-added applications, particularly in agriculture (Ren et al., 2021).
Molecular Structure Analysis
Osthol's structure has been extensively studied, revealing insights into its molecular configuration. For example, the crystal structure of osthol isolated from Libanotis buchtormensis shows a coumarin nucleus in a plane, distinct from the 3-methylbut-2-enyl group plane, with a dihedral angle between them. This detailed analysis aids in understanding how structural features influence osthol's biological activities (Baolin, 2008).
Chemical Reactions and Properties
Research on osthol has highlighted its capability to undergo chemical modifications, enhancing its biological efficacy. Structural-activity relationship studies indicate that the 3,4-olefinic bond and the prenyl unit attached at the 8 position are crucial for its cytotoxic activity. These modifications have led to analogs with significantly higher cytotoxicity, demonstrating the potential for developing more effective therapeutic agents (Hitotsuyanagi et al., 1996).
Physical Properties Analysis
The physical properties of osthol have been characterized through various techniques. Structural analysis via methods such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) provides insights into its crystalline nature and morphology. Such studies are crucial for understanding how osthol's physical characteristics might influence its biological functions and stability (Farozi et al., 2016).
Chemical Properties Analysis
The chemical properties of osthol, including its interactions with biological molecules and potential for chemical modifications, play a significant role in its biological activities. Osthol's ability to interact with various molecular targets is partly due to its unique chemical structure, which allows for specific interactions with cellular components, influencing processes such as apoptosis and cell proliferation. This aspect is essential for leveraging osthol's potential in therapeutic applications (Shokoohinia et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-7,17H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGJNTORCNKCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Osthol hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)
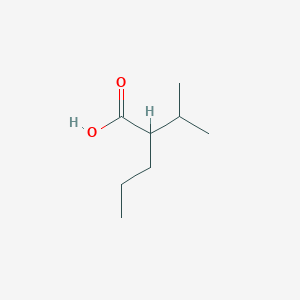




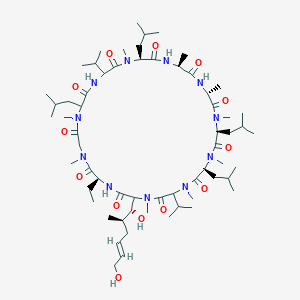
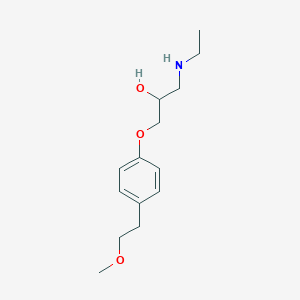


![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)

